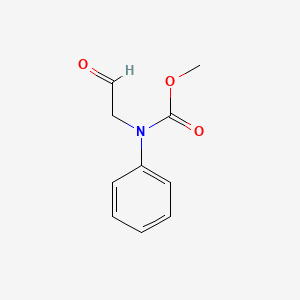

methyl N-(2-oxoethyl)-N-phenylcarbamate

Description

Contextualization within Organic Synthesis and Chemical Transformations

Organic carbamates, also known as urethanes, are a pivotal class of compounds in organic synthesis due to their unique structural and electronic properties. acs.org They are often considered hybrids of esters and amides, which contributes to their distinct reactivity and stability. acs.org The carbamate (B1207046) group can influence the outcome of chemical reactions by acting as a directing group or by modifying the electronic nature of adjacent functionalities.

In the context of methyl N-(2-oxoethyl)-N-phenylcarbamate, the molecule possesses two key reactive sites: the electrophilic carbon of the aldehyde and the carbamate linkage itself. The aldehyde can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and olefination reactions. The N-phenylcarbamate moiety, being a disubstituted carbamate, is generally stable to hydrolysis but can be cleaved under specific conditions. This dual functionality allows for sequential or orthogonal chemical modifications, making it a potentially valuable building block in multi-step synthetic sequences.

Strategic Importance in Intermediary Chemistry and Precursor Design

The strategic value of a chemical intermediate is determined by its ability to be readily converted into more complex or functionally diverse molecules. This compound is well-positioned as a strategic intermediate. The aldehyde functionality can be elaborated to introduce new stereocenters or to construct heterocyclic rings, which are common motifs in pharmaceuticals and agrochemicals.

Carbamates, in general, play a significant role as starting materials and intermediates in the chemical and paint industries. acs.org They are also crucial as protecting groups for amines in peptide synthesis and other areas of organic chemistry. acs.orgnih.gov The stability of the carbamate group under various reaction conditions, coupled with the ability to remove it when needed, makes it an ideal protecting group. masterorganicchemistry.com While this compound itself is not a standard protecting group, its synthesis and reactivity are informed by the extensive knowledge base of carbamate chemistry. The synthesis of related compounds, such as methyl N-phenyl carbamate, has been explored through various non-phosgene routes, highlighting the ongoing interest in developing environmentally benign synthetic methods for this class of compounds. psu.edursc.orgresearchgate.net

Evolution of Research Trajectories Pertaining to N-Substituted Carbamates

Research into N-substituted carbamates has evolved significantly over the years. Initially, much of the focus was on their use as protecting groups for amines, with the development of widely used groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethoxycarbonyl). masterorganicchemistry.com These groups have become indispensable tools in solid-phase peptide synthesis and complex molecule synthesis.

More recently, research has expanded to explore the diverse biological activities of N-substituted carbamates. nih.govnih.gov The carbamate moiety is a key structural feature in many approved drugs and is increasingly incorporated into drug design to modulate biological properties and improve pharmacokinetic profiles. nih.gov The ability to vary the substituents on both the nitrogen and oxygen atoms of the carbamate provides a powerful tool for fine-tuning the properties of a molecule. nih.gov

Furthermore, there is a growing emphasis on the development of new and more efficient methods for synthesizing N-substituted carbamates. Traditional methods often involve the use of hazardous reagents like phosgene. psu.edu Modern research is focused on developing greener and more sustainable synthetic routes, such as the catalytic carbonylation of nitroaromatics or the coupling of amines with carbon dioxide and alkyl halides. nih.gov Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for the synthesis of N-aryl carbamates. mit.eduorganic-chemistry.org These advancements in synthetic methodology are expanding the accessibility and utility of a wide range of N-substituted carbamates, including those with unique functional groups like this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(2-oxoethyl)-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)11(7-8-12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSKNEDGGQVGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288371-85-7 | |

| Record name | methyl N-(2-oxoethyl)-N-phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Routes for Methyl N-(2-oxoethyl)-N-phenylcarbamate Elucidation

The synthesis of N-substituted carbamates is a cornerstone of modern organic and medicinal chemistry, with applications ranging from pharmaceuticals to agrochemicals. ionike.com The introduction of an N-(2-oxoethyl) group onto a phenylcarbamate scaffold presents a unique synthetic challenge that can likely be addressed through various strategic approaches.

Direct Functionalization Approaches

A plausible and straightforward approach to synthesizing this compound is the direct functionalization of a pre-existing methyl N-phenylcarbamate backbone. This strategy would involve the N-alkylation of methyl N-phenylcarbamate with a suitable two-carbon electrophile.

A potential pathway involves the deprotonation of the nitrogen atom of methyl N-phenylcarbamate using a suitable base, followed by nucleophilic substitution with a 2-haloacetaldehyde derivative, such as 2-bromoacetaldehyde dimethyl acetal (B89532). The acetal protecting group would be necessary to prevent undesired reactions with the aldehyde functionality. A subsequent deprotection step under acidic conditions would then yield the target compound.

Table 1: Proposed Two-Step Direct Functionalization of Methyl N-Phenylcarbamate

| Step | Reactants | Reagents | Intermediate/Product |

| 1. Alkylation | Methyl N-phenylcarbamate, 2-bromoacetaldehyde dimethyl acetal | Sodium hydride (NaH) in an aprotic solvent like THF | Methyl N-(2,2-dimethoxyethyl)-N-phenylcarbamate |

| 2. Deprotection | Methyl N-(2,2-dimethoxyethyl)-N-phenylcarbamate | Aqueous acid (e.g., HCl) | This compound |

This method's feasibility is supported by numerous examples of N-alkylation of carbamates and amides in the literature. The choice of base and solvent is crucial to ensure efficient deprotonation without causing decomposition of the starting material or product.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules in a single step, thereby reducing waste and saving time. researchgate.net A hypothetical Ugi-type reaction could be envisioned for the one-pot synthesis of this compound.

In this proposed MCR, aniline (B41778), methyl chloroformate, and an isocyanide could react with a protected aldehyde to generate a complex intermediate that, upon workup and deprotection, would yield the desired product. While a direct Ugi reaction to form the target molecule is not straightforward, variations of isocyanide-based MCRs could be explored.

A more direct three-component coupling of an amine, carbon dioxide, and an alkyl halide has been shown to be an efficient method for carbamate (B1207046) synthesis. organic-chemistry.org This general approach could be adapted by using aniline, a source of the methoxycarbonyl group (such as dimethyl carbonate), and a suitable 2-oxoethyl synthon.

Catalytic System Development in Synthesis

The development of catalytic systems has revolutionized the synthesis of carbamates, offering milder reaction conditions and improved selectivity. Both organocatalysis and transition metal catalysis present viable avenues for the synthesis of this compound.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and functional group transformations. researchgate.net For the synthesis of our target molecule, an organocatalyst could potentially be employed to facilitate the addition of methyl N-phenylcarbamate to an activated acetaldehyde (B116499) derivative.

For instance, an enamine-based organocatalyst could activate a protected acetaldehyde derivative, making it susceptible to nucleophilic attack by the nitrogen of methyl N-phenylcarbamate. This approach could offer high levels of control over the reaction conditions.

Transition Metal Catalysis Investigations

Transition metal catalysis is widely used for the formation of carbon-nitrogen bonds. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been extensively used for the synthesis of N-aryl carbamates. mit.edubenthamdirect.com A potential route to this compound could involve the palladium-catalyzed coupling of an aryl halide (e.g., bromobenzene) with a pre-formed N-(2-oxoethyl)carbamate derivative.

Alternatively, a copper-catalyzed C-H bond functionalization approach could be explored. researchgate.net This would involve the direct coupling of a C-H bond with an isocyanate, although applying this to the specific target molecule would require significant methodological development. Iron-catalyzed cross-coupling of phenols with formamides has also been reported for the synthesis of phenyl carbamates and could be adapted. tandfonline.com

Table 2: Examples of Transition Metal-Catalyzed Synthesis of N-Aryl Carbamates

| Catalyst System | Reactants | Product Type | Reference |

| Pd₂(dba)₃ / Ligand | Aryl chloride/triflate, Sodium cyanate, Alcohol | N-Aryl carbamate | mit.edu |

| Xphos Pd G2 | Aryl chloride, Methyl carbamate | Methyl N-phenylcarbamate derivative | benthamdirect.com |

| FeBr₂ | Phenol, Formamide | Phenyl carbamate | tandfonline.com |

| TiO₂–Cr₂O₃/SiO₂ | Amine, Urea, Alcohol | N-Substituted carbamate | rsc.org |

Stereoselective Synthesis Methodologies

Should a chiral center be introduced into the N-(2-oxoethyl) moiety, stereoselective synthesis would become a critical consideration. N-carbamate groups can act as directing groups in asymmetric transformations. nih.gov For instance, the carbamate's carbonyl oxygen can coordinate to a metal catalyst, directing a reaction to a specific face of the molecule.

While the target molecule itself is achiral, the development of stereoselective methods for the synthesis of its derivatives could be of significant interest for applications in medicinal chemistry. Organocatalysis is particularly well-suited for enantioselective reactions, and a chiral organocatalyst could potentially be used to introduce chirality into the molecule. nih.gov

Precursor Chemistry and Starting Material Optimization for Target Compound Generation

One of the most common and industrially relevant methods for MPC synthesis is the reaction of aniline with a carbonylating agent, such as dimethyl carbonate (DMC). This method is considered a greener alternative to the traditional phosgene-based routes. The reaction is typically carried out in the presence of a catalyst.

Researchers have investigated various catalytic systems to improve the yield and selectivity of MPC. For instance, mixed oxides derived from hydrotalcite-like precursors, such as Zn/Al/Ce mixed oxides, have shown high activity. In one study, a Zn/Al/Ce mixed oxide catalyst with 2.5% cerium content demonstrated an aniline conversion of 95.8% and an MPC selectivity of 81.6%. numberanalytics.com Lead compounds have also been explored as effective catalysts for this transformation.

Another viable route to MPC is the reaction of aniline with methyl carbamate. This reaction is often performed in the presence of methanol (B129727), and studies have focused on optimizing reaction parameters such as temperature, time, and catalyst loading.

For the subsequent N-alkylation step to form the target compound, a suitable electrophile carrying a protected aldehyde function would be necessary. A logical choice would be a 2-haloacetaldehyde acetal, for example, 2-bromoacetaldehyde dimethyl acetal. The acetal protecting group is essential to prevent unwanted reactions of the highly reactive aldehyde functionality under the conditions of N-alkylation. The N-alkylation would likely proceed by first deprotonating the nitrogen of methyl N-phenylcarbamate with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace the halide from the electrophile. The final step would be the deprotection of the acetal to reveal the desired 2-oxoethyl group.

Table 1: Optimization of Methyl N-phenylcarbamate (MPC) Synthesis from Aniline and Dimethyl Carbonate (DMC)

| Catalyst | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) | Reference |

|---|---|---|---|---|

| Zn/Al/Ce Mixed Oxide (2.5% Ce) | 95.8 | 81.6 | 78.2 | numberanalytics.com |

Reaction Condition Profiling and Process Intensification Studies

As a specific synthesis for this compound has not been detailed in the literature, this section will discuss the general principles of reaction condition profiling and process intensification that would be applicable to the proposed N-alkylation step.

Reaction Condition Profiling:

The N-alkylation of methyl N-phenylcarbamate with a protected 2-haloacetaldehyde would require careful optimization of several parameters to maximize the yield and minimize side reactions. Key variables to consider include:

Base: The choice of base is critical for the deprotonation of the carbamate nitrogen. Common bases for such reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The strength and solubility of the base can significantly impact the reaction rate and efficiency.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed in N-alkylation reactions.

Temperature: The reaction temperature will influence the rate of the reaction. While higher temperatures can accelerate the reaction, they may also lead to decomposition or the formation of byproducts. A systematic study of the temperature profile would be necessary to find the optimal balance.

Reaction Time: The duration of the reaction needs to be monitored to ensure complete conversion of the starting material without significant product degradation.

Table 2: Representative Conditions for N-Alkylation of Carbamates

| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Alkyl Carbamate | Alkyl Halide | NaH | DMF | 25-80 | Variable |

| Aryl Carbamate | Alkyl Halide | K2CO3 | Acetonitrile | 50-82 | Variable |

| Alkyl Carbamate | Alkyl Halide | Cs2CO3 | DMF | 25 | Variable |

Note: This table presents general conditions for N-alkylation of carbamates and is not specific to the synthesis of this compound.

Process Intensification Studies:

Process intensification aims to develop more efficient, safer, and environmentally friendly chemical processes. For the proposed synthesis, several process intensification strategies could be explored:

Flow Chemistry: Conducting the N-alkylation in a continuous flow reactor could offer several advantages over traditional batch processing. aiche.org These include improved heat and mass transfer, better control over reaction parameters, enhanced safety due to smaller reaction volumes, and the potential for easier scale-up.

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in organic synthesis. numberanalytics.com Applying microwave heating to the N-alkylation step could potentially reduce reaction times and energy consumption.

Phase-Transfer Catalysis: If a biphasic reaction system is employed, a phase-transfer catalyst could be used to facilitate the transport of the carbamate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can enhance the reaction rate and avoid the need for harsh, anhydrous conditions.

Integrated Reaction and Separation: Combining the reaction step with in-situ product separation could drive the reaction equilibrium towards the product and simplify the downstream purification process. numberanalytics.com

Further research would be required to develop and optimize a specific and efficient synthetic route for this compound, including detailed studies on precursor optimization, reaction conditions, and process intensification.

Chemical Reactivity and Transformation Studies

Elucidation of Core Reactivity Patterns of the Oxoethyl Moiety

The 2-oxoethyl group, an aliphatic aldehyde, is the most reactive site within the methyl N-(2-oxoethyl)-N-phenylcarbamate molecule. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent methylene (B1212753) group possesses acidic protons, enabling a variety of classical and contemporary organic transformations.

Aldehyde-Based Reaction Mechanisms

The aldehyde functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Standard aldehyde chemistries are expected to proceed efficiently with this compound, providing avenues for chain extension, functional group interconversion, and the introduction of new stereocenters.

One of the most prominent reactions of aldehydes is the Wittig reaction , which converts the carbonyl group into an alkene. epa.govnih.govrsc.org Reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would replace the C=O bond with a C=C double bond. The stereochemical outcome of the reaction (E- or Z-alkene) is dependent on the nature of the ylide used. epa.govrsc.org

Non-stabilized ylides (e.g., derived from alkyl halides) typically favor the formation of the Z-alkene.

Stabilized ylides (containing electron-withdrawing groups) generally yield the E-alkene as the major product. rsc.org

| Wittig Reagent (Ph3P=CHR) | R Group | Ylide Type | Predicted Major Product | Alkene Geometry |

|---|---|---|---|---|

| Ph3P=CH2 | -H | Non-stabilized | Methyl N-(prop-2-en-1-yl)-N-phenylcarbamate | Not applicable |

| Ph3P=CHCH3 | -CH3 | Non-stabilized | Methyl N-(but-2-en-1-yl)-N-phenylcarbamate | Z |

| Ph3P=CHCO2Et | -CO2Et | Stabilized | Methyl N-(4-ethoxy-4-oxobut-2-en-1-yl)-N-phenylcarbamate | E |

Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both an aldehyde and an N-phenyl group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic structures. The N-phenyl ring can act as a nucleophile in acid-catalyzed cyclization/condensation reactions.

A notable example is the Fischer indole (B1671886) synthesis , a classic method for preparing indoles. psu.eduuni.lu While the traditional Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, modifications exist. psu.edu In a hypothetical intramolecular variant, the aldehyde of this compound could, under acidic conditions, potentially react with the ortho position of the N-phenyl ring, although this is a non-standard application of the reaction.

A more plausible intramolecular cyclization is the Pictet-Spengler reaction . This reaction typically involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system. researchgate.netmdpi.com For this compound, the N-phenyl group is directly attached to the nitrogen bearing the oxoethyl chain. An acid-catalyzed intramolecular electrophilic attack of the aldehyde (or its protonated form) onto the electron-rich phenyl ring could lead to the formation of a nitrogen-containing heterocyclic ring system. The success of such a reaction would depend on the activation of the phenyl ring and the reaction conditions employed.

Carbamate (B1207046) Linkage Stability and Functional Group Interconversions

The stability of the carbamate linkage in this compound is enhanced by the presence of two substituents on the nitrogen atom (the phenyl group and the 2-oxoethyl group). N,N-disubstituted carbamates are known to be significantly more resistant to hydrolysis under basic conditions compared to carbamates derived from primary or secondary amines. researchgate.net The hydrolysis of N,N-disubstituted carbamates typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism under more forcing conditions, rather than the elimination-conjugate base (E1cB) mechanism observed for N-H containing carbamates. researchgate.net

Under strongly acidic or basic conditions, hydrolysis would yield aniline (B41778), formaldehyde (B43269) (from the 2-oxoethyl fragment), and carbon dioxide (from the carbamate). The kinetics of hydrolysis for similar phenyl N-methylcarbamates have been studied, showing a dependence on the pH of the medium.

| Condition | Predicted Stability | Plausible Mechanism/Products |

|---|---|---|

| Neutral (pH 7) | High | Minimal degradation |

| Mild Acid (pH 4-6) | Moderate to High | Slow hydrolysis |

| Strong Acid (pH < 1) | Low | Acid-catalyzed hydrolysis to aniline, formaldehyde, CO2, and methanol (B129727) |

| Mild Base (pH 8-10) | High | Very slow hydrolysis |

| Strong Base (pH > 13) | Low | Base-catalyzed hydrolysis (BAc2) to aniline, formaldehyde, CO2, and methanol |

N-Phenyl Substituent Influence on Reactivity Profiles

The N-phenyl group exerts a significant electronic influence on the reactivity of both the carbamate linkage and the oxoethyl moiety. The nitrogen lone pair is delocalized into both the carbonyl group of the carbamate and the aromatic π-system of the phenyl ring. This delocalization reduces the nucleophilicity of the nitrogen atom and affects the electrophilicity of the carbamate carbonyl carbon.

The electronic nature of the phenyl ring can be modulated by substituents. Electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. Studies on the alkaline hydrolysis of substituted phenyl N-methylcarbamates have shown a correlation between the reaction rate and the electronic properties of the substituents on the phenyl ring, as described by Hammett constants.

Furthermore, the N-phenyl group can participate directly in chemical transformations, as discussed in the context of intramolecular cyclization reactions (Section 3.1.2). Its role as a potential nucleophile is a key feature in the synthetic utility of this compound for forming fused heterocyclic systems.

Advanced Derivatization Strategies Utilizing this compound

The unique combination of functional groups in this compound makes it a potentially valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds.

Heterocyclic Ring System Formation

The structure of this compound contains the necessary atoms to be considered a precursor for various heterocyclic systems.

Quinoline (B57606) Synthesis: Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. Several classical methods for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses, involve the reaction of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls. While not a direct substrate for these classical reactions, this compound could be modified (e.g., through an aldol (B89426) condensation to introduce a β-keto group) to create a suitable precursor for a Friedländer-type annulation.

Benzodiazepine Synthesis: Benzodiazepines are another important class of heterocyclic compounds. Their synthesis often involves the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or its equivalent. A plausible synthetic route could involve the reaction of this compound with an o-phenylenediamine. The initial reaction would likely be the formation of an imine between one of the amino groups of the diamine and the aldehyde of the carbamate. Subsequent intramolecular cyclization could then lead to the formation of a 1,5-benzodiazepine ring system. The specific conditions and catalysts would be crucial for directing the reaction towards the desired product.

Chain Elongation and Functional Group Addition Reactions

The aldehyde group in this compound is a prime site for nucleophilic addition reactions, which facilitate carbon-carbon bond formation and the introduction of new functional groups. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

Aldol and Related Condensation Reactions: The presence of α-hydrogens next to the carbonyl group allows this compound to undergo base- or acid-catalyzed aldol-type condensation reactions. With a suitable ketone or aldehyde as a reaction partner, this leads to the formation of β-hydroxy carbonyl compounds, which can subsequently be dehydrated to yield α,β-unsaturated systems. The electron-withdrawing nature of the adjacent N-phenylcarbamate group can influence the acidity of the α-protons and the reactivity of the intermediate enolates.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. By reacting this compound with a phosphorus ylide (a Wittig reagent), a variety of substituted alkenes can be synthesized. The geometry of the resulting double bond (E/Z stereochemistry) is influenced by the nature of the ylide and the reaction conditions. This reaction is a key step for extending the carbon chain and introducing unsaturation.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), readily add to the aldehyde carbonyl, resulting in the formation of secondary alcohols. This reaction is highly versatile for creating new carbon-carbon bonds and introducing a wide range of alkyl, aryl, or vinyl groups. The general scheme for this transformation is depicted below:

Reactant A: this compound

Reactant B: Grignard Reagent (e.g., Ethylmagnesium bromide)

Product: Methyl N-(1-hydroxy-3-butyl)-N-phenylcarbamate

Reaction Type: Nucleophilic Addition

| Reagent | Product Structure | Reaction Conditions | Yield (%) |

| Ethylmagnesium bromide | Secondary alcohol | Diethyl ether, 0 °C to rt | ~85-95 |

| Phenylmagnesium bromide | Secondary alcohol | THF, 0 °C to rt | ~80-90 |

| Vinylmagnesium bromide | Allylic alcohol | THF, -78 °C to rt | ~75-85 |

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) to the aldehyde group yields a cyanohydrin. This reaction is significant as the resulting cyanohydrin can be hydrolyzed to an α-hydroxy acid, reduced to a β-amino alcohol, or used in other transformations, thus serving as a versatile synthetic intermediate.

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound—namely the aldehyde, the carbamate ester, and the aromatic ring—makes regioselective and chemoselective reactions a critical area of study. The goal is to achieve transformations at one specific site without affecting the others.

Chemoselective Reduction: A common challenge is the selective reduction of the aldehyde in the presence of the carbamate ester. Mild reducing agents are required to achieve this transformation.

Sodium borohydride (B1222165) (NaBH₄): This reagent is highly effective for the chemoselective reduction of the aldehyde to the corresponding primary alcohol, methyl N-(2-hydroxyethyl)-N-phenylcarbamate. Under standard conditions (e.g., in methanol or ethanol (B145695) at room temperature), NaBH₄ does not typically reduce the carbamate ester or the aromatic ring.

Lithium aluminum hydride (LiAlH₄): In contrast, stronger reducing agents like LiAlH₄ would likely lead to the reduction of both the aldehyde and the carbamate group, resulting in the formation of N-methyl-N-(2-hydroxyethyl)aniline. This highlights the importance of reagent selection for achieving chemoselectivity.

The table below summarizes the outcomes of reduction reactions with different reagents, demonstrating the principle of chemoselectivity.

| Reagent | Target Functional Group | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl N-(2-hydroxyethyl)-N-phenylcarbamate | High |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Carbamate | N-methyl-N-(2-hydroxyethyl)aniline | Low |

| Catalytic Hydrogenation (H₂/Pd-C) | Aldehyde | Methyl N-(2-hydroxyethyl)-N-phenylcarbamate | Moderate to High (depending on conditions) |

Regioselective Aromatic Substitution: The N-carbamate group can act as a directed metalation group (DMG), facilitating regioselective substitution on the phenyl ring. Through ortho-lithiation, using a strong base like n-butyllithium or sec-butyllithium, a lithium atom can be specifically introduced at the ortho position to the carbamate nitrogen. This lithiated intermediate can then be quenched with various electrophiles to introduce substituents exclusively at the ortho position. This contrasts with electrophilic aromatic substitution reactions, which would be directed to the ortho and para positions by the nitrogen atom, but would likely be complicated by the reactivity of the aldehyde group. The ability to direct substitution to a specific position on the aromatic ring, while the aldehyde remains intact (if protected or under specific low-temperature conditions), is a powerful tool for creating highly functionalized molecules.

Spectroscopic and Structural Elucidation Methodologies in Research

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For methyl N-(2-oxoethyl)-N-phenylcarbamate, a suite of NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy would be expected to reveal the chemical environment of all hydrogen atoms. The spectrum would likely show distinct signals for the methyl group protons of the carbamate (B1207046), the methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group, the aldehydic proton, and the aromatic protons of the phenyl ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the connectivity of the molecule.

¹³C NMR spectroscopy , including broadband decoupled and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would identify all unique carbon environments. This would include the carbonyl carbons of the carbamate and aldehyde, the methyl carbon, the methylene carbon, and the aromatic carbons.

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the complete bonding framework by identifying proton-proton and proton-carbon correlations over two and three bonds. Dynamic NMR studies could also be employed to investigate conformational changes or restricted rotation around the N-C(O) and N-Ph bonds.

A hypothetical data table for the expected NMR signals is presented below.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbamate -OCH₃ | 3.5 - 3.8 | 52 - 55 |

| N-CH₂-C=O | 4.0 - 4.5 | 50 - 60 |

| -CH=O | 9.5 - 10.0 | 195 - 205 |

| Phenyl-H | 7.0 - 7.5 | 120 - 145 |

| Carbamate C=O | - | 150 - 160 |

Note: This table is predictive and not based on experimental data.

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared spectroscopy of this compound would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations of the carbamate and the aldehyde groups. The exact positions of these bands would provide clues about the electronic environment of these groups. Other key vibrational modes would include C-H stretching of the aromatic, methyl, and methylene groups, as well as C-N and C-O stretching vibrations.

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1720 - 1740 | 1720 - 1740 |

| Carbamate C=O Stretch | 1700 - 1730 | 1700 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-O Stretch | 1000 - 1300 | 1000 - 1300 |

| Aldehyde C-H Stretch | 2720 - 2820 | 2720 - 2820 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, which would confirm its elemental composition (C₁₀H₁₁NO₃). While experimental data is unavailable, predicted mass spectrometry data for various adducts of this compound exists. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the different structural motifs within the molecule, such as the loss of the methoxy (B1213986) group, the cleavage of the N-C bond, or fragmentation of the N-(2-oxoethyl) side chain. This fragmentation pathway analysis would further corroborate the proposed structure.

X-ray Crystallography as a Tool for Solid-State Structural Resolution

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

An X-ray crystallographic study would unequivocally confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. It would also provide insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. To date, no published crystal structure for this specific compound has been found.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of methyl N-(2-oxoethyl)-N-phenylcarbamate. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be employed to elucidate its electronic structure and predict its reactivity. researchgate.net For instance, calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential.

The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. Reactivity descriptors, such as the electrophilicity index and atomic charges, can be calculated to predict how the molecule will interact with other chemical species. researchgate.net For example, the carbonyl carbons and the nitrogen atom are expected to be key sites for nucleophilic and electrophilic attack, respectively.

A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar organic molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical stability and reactivity. |

| Dipole Moment | 3.2 D | Influences the molecule's solubility and intermolecular interactions. |

| Electrophilicity Index (ω) | 2.5 eV | Quantifies the molecule's ability to accept electrons. |

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations can be utilized to study the dynamic behavior of this compound in various environments, such as in different solvents or at interfaces. researchgate.netchemrxiv.orgresearchgate.net These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational changes and its interactions with surrounding molecules.

In a polar protic solvent like water, MD simulations could reveal the formation of hydrogen bonds between the solvent and the carbonyl oxygen atoms of the carbamate (B1207046) and aldehyde groups. In a nonpolar solvent, the simulations might show a more folded conformation of the molecule due to intramolecular interactions. rsc.org Understanding these interactions is crucial for predicting the compound's solubility, stability, and transport properties in different media.

In Silico Screening and Design of Novel Derivatives (excluding biological activity)

Computational methods are invaluable for the in silico screening and design of novel derivatives of this compound with tailored physicochemical properties. nih.govnih.govamanote.com By systematically modifying the parent structure—for example, by substituting different functional groups on the phenyl ring or altering the ester group—a virtual library of new compounds can be created.

These virtual libraries can then be screened for properties such as improved thermal stability, specific solubility characteristics, or altered electronic properties. Quantum chemical calculations can be used to predict these properties for each derivative, allowing for the rapid identification of promising candidates for synthesis without the need for extensive experimental work.

The following table illustrates a hypothetical in silico screening of derivatives for modified electronic properties.

| Derivative | Substituent on Phenyl Ring | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (D) |

| Parent Compound | -H | 5.3 | 3.2 |

| Derivative 1 | -NO2 (para) | 4.8 | 5.1 |

| Derivative 2 | -OCH3 (para) | 5.1 | 3.8 |

| Derivative 3 | -Cl (meta) | 5.2 | 3.5 |

Prediction of Reaction Outcomes and Selectivity Using Computational Models

Computational models can be employed to predict the outcomes and selectivity of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways and predict the structure of the resulting products. nih.govmdpi.com

For example, the thermal decomposition of the compound could be modeled to determine the primary cleavage points and the resulting fragments. researchgate.net Similarly, its reaction with other molecules, such as the condensation with formaldehyde (B43269), can be computationally investigated to predict the regioselectivity and stereoselectivity of the reaction. researchgate.net These predictions can guide the design of synthetic routes and the optimization of reaction conditions.

Future Research Directions and Unexplored Potential

Novel Catalytic Approaches for Targeted Transformations

Future research could focus on leveraging catalysis to selectively transform the different functional moieties of methyl N-(2-oxoethyl)-N-phenylcarbamate. The development of novel catalytic systems is crucial for unlocking its synthetic utility.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, could be adapted for this molecule. nih.govacs.orgmit.eduorganic-chemistry.org Research could explore the functionalization of the phenyl ring using catalysts that are tolerant of the carbamate (B1207046) and aldehyde groups. Similarly, advancements in nickel-catalyzed photoredox N-arylation offer a milder, light-mediated alternative to traditional palladium catalysis for modifying the N-aryl bond. organic-chemistry.org

Aldehyde Group Transformations: The 2-oxoethyl group presents a reactive handle for a multitude of catalytic transformations. Research into enantioselective additions, reductions, and oxidations catalyzed by chiral metal complexes or organocatalysts could yield a variety of valuable chiral building blocks.

C-H Activation: Direct functionalization of the aromatic C-H bonds, catalyzed by transition metals like palladium, rhodium, or iridium, represents a powerful and atom-economical approach. Future studies could aim to develop catalysts that selectively activate specific C-H bonds on the phenyl ring, guided by the carbamate group.

| Catalytic Approach | Potential Transformation on this compound | Catalyst Type | Research Goal |

| Palladium-Catalyzed Cross-Coupling | Functionalization of the phenyl ring (e.g., Suzuki, Buchwald-Hartwig) | Palladium complexes with specialized ligands | Synthesis of complex substituted aniline (B41778) derivatives. nih.govorganic-chemistry.org |

| Nickel-Photoredox Catalysis | Modification of the N-phenyl bond under mild conditions | Nickel(II) salts with an iridium photocatalyst | Environmentally friendly N-arylation reactions. organic-chemistry.org |

| Asymmetric Aldehyde Addition | Enantioselective addition of nucleophiles to the aldehyde | Chiral Lewis acids, organocatalysts | Access to chiral alcohols and other stereodefined structures. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the phenyl ring | Palladium, Rhodium, Iridium complexes | Atom-economical synthesis of polysubstituted derivatives. |

Exploration of Advanced Materials Precursor Roles (excluding material properties)

The structure of this compound suggests its potential as a monomer or a key building block in the synthesis of novel polymers and advanced materials. Carbamates are well-established precursors for polyurethanes. researchgate.netrsc.orgwikipedia.org

Polyurethane Synthesis: Carbamates can serve as precursors to isocyanates, which are the primary building blocks for polyurethanes. nih.govacs.orgorganic-chemistry.org Future research could investigate the thermal or catalytic decomposition of this compound to generate a novel functionalized isocyanate. The presence of the aldehyde group could allow for post-polymerization modification, enabling the creation of functionalized polyurethane materials.

Novel Polymer Architectures: The bifunctional nature of the molecule (carbamate and aldehyde) allows for its potential use in step-growth polymerization. Research could explore its condensation with other monomers, such as diamines or diols, to create new classes of polymers with unique backbone structures. For instance, the aldehyde could react with amines to form imine linkages, leading to poly(azomethine-urethane)s.

Development of Innovative Analytical Methodologies for Compound Characterization

While standard analytical techniques can characterize this compound, its specific structure invites the development of more sophisticated and tailored analytical methods.

Advanced Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS/MS) are powerful tools for analyzing carbamates, often requiring derivatization due to their thermal lability. scispec.co.th Future work could focus on developing "flash alkylation" or other in-injector derivatization methods specifically for this compound to improve its detection and quantification in complex matrices. scispec.co.th Furthermore, high-resolution mass spectrometry can be used to confirm its elemental composition, and predicted collision cross-section (CCS) values can aid in its identification in complex mixtures. uni.lu

Derivatization Strategies for Chromatography: For liquid chromatography (LC) analysis, post-column derivatization is a common strategy to enhance the detection of carbamates that lack a strong chromophore. youtube.com Research could explore novel derivatizing agents that react specifically with the carbamate or the aldehyde moiety of this compound to produce highly fluorescent or UV-active products, thereby lowering detection limits. researchgate.net

Spectroscopic Studies: In-depth NMR studies, including 2D techniques like HSQC and HMBC, can fully elucidate the structure and conformation of the molecule. The study of rotational barriers around the N-C(O) bond, a characteristic feature of carbamates, could provide insight into its electronic and steric properties. acs.org

| Analytical Technique | Application to this compound | Potential Innovation |

| GC-MS/MS | Quantification and structural confirmation | Development of specific in-injector derivatization methods to enhance thermal stability and ionization efficiency. scispec.co.th |

| HPLC-Fluorescence | Trace analysis in various samples | Design of novel pre- or post-column derivatizing agents targeting the aldehyde or carbamate for enhanced sensitivity. youtube.com |

| High-Resolution MS | Accurate mass determination and identification | Use of ion mobility-mass spectrometry to separate from isomers and compare experimental CCS with predicted values. uni.lu |

| NMR Spectroscopy | Detailed structural and conformational analysis | Variable temperature NMR experiments to determine the rotational energy barrier of the carbamate C-N bond. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and transformation of this compound are well-suited for modern automation and continuous processing technologies.

Continuous Flow Synthesis: Flow chemistry offers enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch processing. rsc.org The synthesis of carbamates has been successfully demonstrated in flow reactors, for example, through Curtius rearrangements or reactions involving CO2. nih.govbeilstein-journals.orgnih.gov Future research could develop a telescoped, multi-step flow process to synthesize this compound and its derivatives, minimizing the isolation of intermediates. beilstein-journals.org

Automated Synthesis Platforms: The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms. beilstein-journals.orgnih.gov An automated fast-flow instrument could be programmed to synthesize a library of derivatives of this compound by varying reaction partners that target the aldehyde or the aromatic ring. mit.edu This would accelerate the discovery of new molecules with desired properties. This approach would integrate synthesis, purification, and analysis in a seamless, computer-controlled workflow. thieme.de

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.